molecular formula C23H21N5O5S B587187 Avosentan-d3 CAS No. 1206674-82-9

Avosentan-d3

Cat. No.: B587187
CAS No.: 1206674-82-9
M. Wt: 482.529
InChI Key: YBWLTKFZAOSWSM-HPRDVNIFSA-N
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Description

Avosentan-d3 is a potent and highly selective endothelin receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating diabetic nephropathy and cardiovascular disorders. This compound works by blocking the endothelin receptor A, which plays a significant role in vasoconstriction and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avosentan-d3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Avosentan-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Avosentan-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study endothelin receptor antagonism and its effects on various chemical pathways.

    Biology: Investigated for its role in modulating biological processes such as vasoconstriction and inflammation.

    Medicine: Explored for its therapeutic potential in treating conditions like diabetic nephropathy and cardiovascular disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Avosentan-d3 exerts its effects by selectively blocking the endothelin receptor A. This receptor is involved in the regulation of vascular tone and inflammatory responses. By inhibiting this receptor, this compound reduces vasoconstriction and inflammation, leading to improved blood flow and reduced tissue damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Avosentan-d3 is unique due to its high selectivity for endothelin receptor A and its potent effects in reducing proteinuria in patients with diabetic nephropathy. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other endothelin receptor antagonists .

Properties

IUPAC Name

N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLTKFZAOSWSM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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